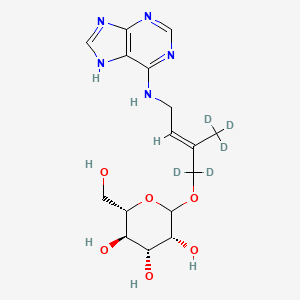

trans-Zeatin-D5 O-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23N5O6 |

|---|---|

Molecular Weight |

386.41 g/mol |

IUPAC Name |

(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2 |

InChI Key |

UUPDCCPAOMDMPT-YKLUGGIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Advanced Synthesis and Isotopic Labeling of Trans Zeatin D5 O Glucoside

Methodologies for Deuterium (B1214612) Incorporation

Deuterium labeling of the trans-Zeatin (B1683218) molecule can be achieved through both chemical and enzymatic routes. The choice of method influences the position and extent of deuterium incorporation.

Chemical synthesis offers precise control over the placement of deuterium atoms. A common strategy involves the reaction of a deuterated side chain with a purine (B94841) ring.

One established method for synthesizing the deuterated side chain, (E)-4-amino-2-methylbut-2-en-1-ol-d5, utilizes a deuterated reducing agent. For instance, the synthesis can start from a suitable ester precursor of the butenol (B1619263) side chain, which is then reduced using a powerful deuterated reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms at specific positions. tandfonline.com This deuterated amine side chain is subsequently condensed with a protected purine, such as 6-chloropurine, to form the final deuterated trans-Zeatin core. royalsocietypublishing.org The reaction is typically performed in a suitable solvent like n-propanol in the presence of a base such as triethylamine (B128534) to facilitate the condensation. royalsocietypublishing.org

Another approach involves the synthesis of a deuterated purine ring itself. For example, starting from 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA-riboside), a series of reactions including deuterated methylation can yield a purine ring with deuterium labels. tandfonline.com This can then be reacted with the appropriate non-deuterated side chain. These chemical methods allow for the production of highly enriched deuterated standards, often with deuterium contents exceeding 95%, which is critical for minimizing interference from naturally occurring isotopes (the d0 component) and enhancing sensitivity in quantitative analyses. tandfonline.com

Table 1: Overview of Chemical Synthesis Strategies for Deuterated Cytokinins This table is interactive. You can sort and filter the data.

| Starting Material | Key Reagent/Method | Target Moiety | Reference |

| Ester of butenol side chain | Lithium aluminum deuteride (LiAlD₄) | Side Chain | tandfonline.com |

| 6-chloropurine | Deuterated amine side chain, triethylamine | Core Structure | royalsocietypublishing.org |

| AICA-riboside | Iodomethane-d3, multi-step synthesis | Purine Ring | tandfonline.com |

Enzymatic and in vivo labeling methods provide an alternative for producing deuterated cytokinins, often resulting in labeling patterns that reflect biosynthetic pathways.

A widely used technique is in vivo deuterium labeling, where plants or cell cultures are grown on media enriched with heavy water (D₂O). mdpi.compnas.org As the organism metabolizes the heavy water, deuterium is incorporated into various metabolic precursors. These deuterated precursors are then utilized by the plant's native biosynthetic machinery to produce labeled cytokinins. The primary enzymes in this pathway are isopentenyltransferases (IPTs), which catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) or hydroxymethylbutenyl diphosphate (B83284) (HMBDP) side chain to an adenosine (B11128) phosphate (B84403) moiety (AMP, ADP, or ATP). mdpi.compnas.org Subsequent hydroxylation of the isopentenyl side chain by cytochrome P450 monooxygenases yields the trans-Zeatin core. mdpi.com This method labels the entire molecule, including the purine ring and the side chain, depending on the active biosynthetic pathways. mdpi.com

A chemoenzymatic approach can also be employed, combining chemical synthesis of a labeled precursor with an enzymatic reaction. For example, deuterium-labeled isopentenyladenosine (iP) or its phosphate forms can be supplied to a system containing the necessary enzymes for conversion to trans-Zeatin.

Table 2: Key Enzymes in Cytokinin Biosynthesis This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Reference |

| Isopentenyltransferase | IPT | Prenylation of adenosine phosphates (first step) | pnas.org |

| Cytochrome P450 Monooxygenase | CYP | trans-hydroxylation of iP-type cytokinins to form tZ-type | mdpi.com |

Glycosylation Reactions for O-Glucoside Formation

The final step in producing trans-Zeatin-D5 (B15142293) O-glucoside is the attachment of a glucose molecule to the hydroxyl group of the deuterated trans-Zeatin side chain. This is most effectively and specifically achieved through enzymatic glycosylation.

The glycosylation of cytokinins in plants is primarily carried out by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgmdpi.comnih.gov These enzymes belong to Family 1 of the glycosyltransferase superfamily and utilize an activated sugar donor, typically UDP-glucose (UDPG), to transfer the glucose moiety to an acceptor molecule—in this case, the deuterated trans-Zeatin. mdpi.comnih.gov This enzymatic reaction forms an O-glucoside, a storage form of the hormone that is protected from degradation by cytokinin oxidase/dehydrogenase enzymes. nih.gov

Several specific UGTs have been identified that catalyze the O-glucosylation of zeatin. A well-characterized example is the zeatin O-glucosyltransferase (ZOG1) first isolated from Phaseolus lunatus (lima bean). nih.govresearchgate.net Homologous enzymes have been found in many other plant species, including maize (Zea mays) and Arabidopsis thaliana. frontiersin.orgnih.gov

UGTs exhibit a high degree of specificity, which is crucial for generating the correct product. This specificity applies to the acceptor molecule, the position of glycosylation (regiospecificity), and the stereochemistry of the substrate.

Stereospecificity : Many O-glucosyltransferases are highly specific for the trans isomer of zeatin. The ZOG1 enzyme from Phaseolus lunatus shows a high affinity for trans-zeatin, while other cytokinins act as inhibitors of the reaction. researchgate.netnih.gov Conversely, specific enzymes for the cis isomer, such as cisZOG1 from maize, have also been identified, highlighting the ability of plants to distinguish between these stereoisomers. nih.govfrontiersin.org

Regiospecificity : UGTs also direct the glucose molecule to a specific atom. For the formation of trans-Zeatin O-glucoside, the enzyme must specifically target the oxygen atom of the side-chain hydroxyl group, rather than the nitrogen atoms in the purine ring (which would form N-glucosides). researchgate.net The regiospecificity is determined by the three-dimensional structure of the enzyme's active site, where hydrophobic interactions and the specific shape of the binding pocket orient the trans-Zeatin-D5 substrate for attack on the side-chain hydroxyl. nih.gov While UGTs are highly specific for the sugar donor (UDP-glucose), their specificity for the acceptor molecule can vary. nih.govoup.com However, enzymes like ZOG1 demonstrate clear regiospecificity for O-glucosylation. researchgate.net

To achieve an efficient conversion of trans-Zeatin-D5 to its O-glucoside form, the enzymatic reaction must be optimized. Key parameters include pH, temperature, substrate concentration, and enzyme source.

pH and Temperature : Most plant UGTs function optimally under neutral to slightly alkaline conditions. For example, the cis-zeatin (B600781) O-glucosyltransferases from maize exhibit a pH optimum of around 7.5. nih.gov The optimal temperature must be determined empirically to ensure maximum enzyme activity without causing denaturation.

Substrate Concentration : The concentrations of both the deuterated trans-Zeatin and the sugar donor, UDP-glucose, must be optimized. Enzyme kinetic studies can determine the Michaelis-Menten constant (Kₘ) for each substrate, which indicates the concentration required for half-maximal reaction velocity. nih.gov For example, the Kₘ values for maize cisZOG1 and cisZOG2 with cis-zeatin were found to be 46 µM and 96 µM, respectively. nih.gov Supplying UDP-glucose in excess can help drive the reaction towards product formation.

Enzyme Source and Purity : The UGT can be used as a purified recombinant protein or in a whole-cell system. mdpi.com Using a purified enzyme expressed in a host like E. coli or yeast allows for a cleaner reaction with fewer side products. Optimization may also involve the addition of cofactors or metal ions, such as Mg²⁺ or Ca²⁺, which can sometimes enhance enzyme activity. mdpi.com Following the reaction, the product, trans-Zeatin-D5 O-glucoside, must be purified from unreacted substrates and enzyme components, typically using chromatographic techniques like HPLC.

Table 3: Characterized Zeatin O-Glucosyltransferases (UGTs) This table is interactive. You can sort and filter the data.

| Enzyme Name | Source Organism | Substrate Specificity | Kₘ (for zeatin) | Reference |

| ZOG1 | Phaseolus lunatus | High affinity for trans-zeatin | Not specified | nih.govresearchgate.net |

| cisZOG1 | Zea mays | Specific for cis-zeatin | 46 µM | nih.gov |

| cisZOG2 | Zea mays | Specific for cis-zeatin | 96 µM | nih.gov |

| UGT85A1 | Arabidopsis thaliana | trans-zeatin | Not specified | frontiersin.orgebi.ac.uk |

| UGT76C2 | Arabidopsis thaliana | N-glucosylation, some O-activity | Not specified | frontiersin.org |

Compound Index

Chemical Glycosylation Approaches

Chemical glycosylation provides a robust and versatile route to cytokinin glucosides, complementing enzymatic methods. This approach involves the controlled reaction between a glycosyl donor (an activated form of glucose) and a glycosyl acceptor (the trans-Zeatin-D5 molecule). wikipedia.org While enzymatic methods often offer superior regioselectivity, chemical synthesis is crucial for creating structures not readily produced in biological systems and for scaling up the production of labeled standards. embopress.org

The core of chemical glycosylation lies in the activation of the glucose molecule to make its anomeric carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgbeilstein-journals.org This is typically achieved by preparing a glycosyl donor with a good leaving group at the C1 position. Common strategies include:

Glycosyl Halides: Converting the anomeric hydroxyl group to a halide (bromide or iodide) creates a reactive donor that can be activated by heavy metal salts. wikipedia.org

Trichloroacetimidates: Reacting the anomeric hydroxyl with trichloroacetonitrile (B146778) under basic conditions forms a trichloroacetimidate (B1259523) donor. This popular method allows for activation under milder, Lewis acid-catalyzed conditions (e.g., using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate), providing good yields. wikipedia.org

Thioglycosides: These donors, activated by reagents like N-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), offer stability and tunable reactivity. thieme-connect.com

The glycosyl acceptor in this synthesis is the deuterated trans-zeatin, specifically trans-zeatin-d5, where five deuterium atoms are incorporated into the side chain. The coupling reaction proceeds when the activated glucose donor reacts with the hydroxyl group on the side chain of the trans-zeatin-d5 acceptor, forming the desired O-glycosidic bond. wikipedia.org

A significant challenge in the chemical glycosylation of zeatin is controlling regioselectivity. The zeatin molecule possesses multiple nucleophilic sites, including the side-chain hydroxyl group (for O-glycosylation) and nitrogen atoms in the purine ring (N7 and N9), which can lead to the formation of undesired N-glucoside isomers. nih.govoup.com

To ensure the reaction occurs exclusively at the side-chain oxygen, chemists employ a strategy of protecting groups . The nitrogen atoms on the purine ring are temporarily blocked with chemical moieties that are unreactive under the glycosylation conditions. After the O-glycosidic bond is successfully formed, these protecting groups are removed in a final "deprotection" step to yield the target molecule. This multi-step process, involving protection, coupling, and deprotection, is essential for minimizing side reactions and isolating the pure this compound. embopress.org

Table 1: Comparison of Glycosylation Methodologies for Zeatin

| Feature | Chemical Glycosylation | Enzymatic Glycosylation |

| Specificity | Lower regioselectivity; requires protecting groups to avoid N-glycoside formation. embopress.org | High regioselectivity; enzymes like trans-zeatin O-glucosyltransferase are specific to the substrate and position. wikipedia.orga-z.lu |

| Substrates | Wide range of protected glucose donors and modified zeatin acceptors can be used. | Highly specific; requires UDP-glucose as the sugar donor and has high affinity for trans-zeatin. wikipedia.orgnih.gov |

| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and sometimes harsh reagents or catalysts. beilstein-journals.org | Typically performed in aqueous buffers at physiological pH and mild temperatures. |

| Key Advantage | Versatility in creating novel structures and isotopically labeled standards not accessible through enzymes. | High efficiency and specificity, leading to clean product formation without protecting groups. embopress.org |

Advanced Analytical Methodologies for Purity and Isotopic Integrity Assessment

Following synthesis and purification, rigorous analytical techniques are required to confirm the identity, purity, and isotopic enrichment of this compound.

Mass spectrometry (MS) is the definitive technique for verifying the isotopic integrity of the synthesized compound and is the primary platform where it is used as an internal standard. royalsocietypublishing.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.govresearchgate.net

The key principles are:

Mass Shift Confirmation: The synthesized compound must exhibit the correct mass-to-charge ratio (m/z) corresponding to the addition of a glucose molecule to a trans-zeatin molecule containing five deuterium atoms.

Isotope Dilution Analysis: In practice, this compound is used as an internal standard for quantifying the endogenous, non-labeled trans-zeatin O-glucoside in a plant sample. researchgate.net Because the labeled and unlabeled compounds have nearly identical chemical and physical properties (e.g., retention time during chromatography), but are easily distinguished by their mass, the ratio of their signals allows for precise and accurate quantification, correcting for any sample loss during extraction and purification. royalsocietypublishing.orgmdpi.com

Multiple Reaction Monitoring (MRM): This sensitive MS/MS technique is used for quantification. A specific precursor ion (the molecular ion of the glucoside) is selected and fragmented, and a specific product ion (typically corresponding to the zeatin aglycone) is monitored. researchgate.net This highly specific transition minimizes interference from the complex sample matrix.

Table 2: Illustrative Mass Spectrometry Parameters for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| trans-Zeatin O-glucoside | 382.2 | 220.1 | Represents the transition from the protonated molecule to the protonated trans-zeatin base. |

| This compound | 387.2 | 225.1 | The 5 Dalton mass shift is observed in both the precursor and product ions, confirming the label's presence on the zeatin moiety. researchgate.net |

While MS confirms mass and isotopic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the chemical structure. oup.comscispace.com

¹H NMR: This technique confirms the stereochemistry of the molecule. The coupling constants between protons on the side-chain double bond verify the trans configuration. It also helps identify the anomeric proton of the glucose unit, confirming the formation of the glycosidic bond.

¹³C NMR: This provides a count of all unique carbon atoms, verifying the presence of both the zeatin and glucose moieties in the final product. The chemical shift of the anomeric carbon confirms the O-linkage.

2D NMR (e.g., HMBC, HSQC): Two-dimensional NMR experiments are used to establish connectivity between protons and carbons. A correlation between the anomeric proton of glucose and the carbon of the zeatin side-chain provides definitive proof of the O-glycosylation site, ruling out N-glycosylation.

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the signal from the five deuterium atoms, confirming their incorporation into the molecule.

Achieving the high purity required for an analytical standard necessitates advanced chromatographic techniques. The purification process typically involves multiple steps following the chemical synthesis.

Initial Cleanup: Crude reaction mixtures are often first subjected to flash chromatography or solid-phase extraction (SPE). SPE cartridges with mixed-mode capabilities (e.g., combining reversed-phase C18 and cation-exchange properties) are highly effective at removing excess reagents, protecting groups, and major impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): The final and most critical purification step is performed using preparative or semi-preparative HPLC. nih.gov Reversed-phase HPLC, using a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is standard for cytokinin analysis. researchgate.net This technique separates molecules based on their hydrophobicity, allowing for the isolation of the desired this compound from any remaining starting materials, non-deuterated contaminants, and, crucially, any regioisomers like the N7- or N9-glucosides that may have formed as side products.

Applications of Trans Zeatin D5 O Glucoside in Cytokinin Research

Stable Isotope Labeling in Quantitative Phytohormone Analysis

Stable isotope labeling is a cornerstone of modern quantitative biology, allowing for precise measurement of endogenous molecules in complex biological samples. In phytohormone analysis, compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards. crimsonpublishers.com trans-Zeatin-D5 (B15142293) O-glucoside is a synthetic, deuterated form of the naturally occurring cytokinin, trans-Zeatin (B1683218) O-glucoside. The incorporation of five deuterium atoms (D5) increases its mass by five Daltons compared to its unlabeled counterpart. This mass difference makes it easily distinguishable by a mass spectrometer, while its chemical properties remain virtually identical. crimsonpublishers.commedchemexpress.com This allows it to be used in the isotope dilution method, a highly accurate quantification strategy. capes.gov.br When added to a plant sample at the beginning of the extraction process, trans-Zeatin-D5 O-glucoside experiences the same sample loss during purification and the same ionization suppression or enhancement effects during analysis as the endogenous analyte. crimsonpublishers.com By comparing the signal intensity of the labeled standard to the unlabeled endogenous compound, researchers can accurately calculate the absolute concentration of trans-Zeatin O-glucoside in the original tissue, correcting for experimental variability. researchgate.net

The primary application of this compound in cytokinin research is its function as an internal standard for quantification via mass spectrometry (MS). caymanchem.com Phytohormones like cytokinins are present in plants at very low concentrations, making their accurate measurement challenging. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it provides the highest degree of accuracy and precision. crimsonpublishers.com The standard is added in a known amount to the biological matrix before any sample processing. The ratio of the endogenous analyte to the co-eluting labeled standard is measured by the mass spectrometer. Since the standard and analyte behave identically during extraction, purification, and ionization, this ratio remains constant regardless of sample loss, allowing for precise quantification. crimsonpublishers.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.com For cytokinin analysis, which includes polar compounds like glucosides, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net Common derivatization methods include permethylation or silylation.

In this context, this compound serves as an ideal internal standard because it undergoes the same derivatization reactions as the endogenous trans-Zeatin O-glucoside. The resulting derivatized products retain their mass difference, allowing the mass spectrometer to distinguish between the analyte and the standard. nih.gov Although less common now for cytokinin analysis than LC-MS, GC-MS with deuterated standards has been historically used for identifying and quantifying cytokinins in plant tissues. creative-proteomics.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the predominant technique for phytohormone analysis, including cytokinins and their glucosides. nih.govcreative-proteomics.com This method is particularly well-suited for polar and thermally labile compounds like trans-Zeatin O-glucoside because it does not require volatilization, thus eliminating the need for derivatization. nih.gov The integration of a deuterated internal standard like this compound is crucial for achieving accurate quantification in complex plant extracts. researchgate.net

Role as an Internal Standard for Mass Spectrometry-Based Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar molecules like cytokinin glucosides. It generates charged ions from the liquid phase with minimal fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode. nih.gov In ESI-MS/MS analysis, this compound co-elutes with the endogenous trans-Zeatin O-glucoside from the liquid chromatography column and enters the mass spectrometer. Due to the five deuterium atoms, its protonated molecule [M+D5+H]⁺ has a mass-to-charge ratio (m/z) that is five units higher than the endogenous analyte [M+H]⁺. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous detection and quantification of both the standard and the target analyte. nih.gov

Multiple Reaction Monitoring (MRM) Mode for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode available on tandem mass spectrometers, particularly triple quadrupole instruments. researchgate.net In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the [M+H]⁺ ion of trans-Zeatin O-glucoside). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic product ion for detection. nih.gov This process creates a highly specific "transition" from precursor to product ion.

For quantitative analysis, at least one MRM transition is monitored for the endogenous analyte and one for the stable isotope-labeled internal standard. nih.gov The use of this compound allows for the setup of a parallel MRM transition where the precursor ion is 5 Daltons heavier, but the fragmentation pattern often yields a common product ion or a predictably shifted product ion. researchgate.net This high specificity significantly reduces chemical noise from the complex plant matrix, resulting in very low limits of detection and reliable quantification. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| trans-Zeatin O-glucoside | 382.2 | 220.1 | Transition for the endogenous analyte, monitoring the loss of the glucose moiety. |

| This compound | 387.2 | 225.1 | Transition for the internal standard, reflecting the D5 label on the zeatin base. |

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with MS/MS has further enhanced phytohormone analysis. researchgate.net UHPLC systems use columns with smaller particle sizes (typically less than 2 µm) compared to conventional HPLC, which allows for higher operating pressures. lcms.cz This results in significantly improved separation efficiency, higher resolution, and much faster analysis times. nih.gov For cytokinin analysis, the superior separation provided by UHPLC means that different cytokinin isomers and conjugates can be better resolved from each other and from interfering compounds in the plant matrix. researchgate.net When used with this compound as an internal standard, the UHPLC-MS/MS platform provides sharp, well-defined peaks, which improves the precision of the peak integration and leads to more accurate and reliable quantification, often in run times of just a few minutes. nih.govlcms.cz

| Technique | Advantage of the Internal Standard |

|---|---|

| GC-MS | Corrects for variability in derivatization efficiency and analyte loss during sample preparation. |

| ESI-MS/MS | Compensates for matrix-induced ion suppression or enhancement, ensuring accurate quantification. |

| MRM | Enables highly selective and sensitive detection through specific mass transitions for both analyte and standard. |

| UHPLC | Complements high-speed, high-resolution separation, ensuring the standard co-elutes perfectly with the analyte for precise measurement. |

Strategies for Minimizing Endogenous Cytokinin Interference in Quantitative Assays

A significant challenge in cytokinin analysis is the presence of a complex mixture of endogenous compounds in plant extracts, which can interfere with accurate quantification. The use of stable isotope-labeled internal standards, including this compound, is a critical strategy to overcome this issue. This approach is central to the isotope dilution analysis method, commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle involves adding a known quantity of the labeled standard (e.g., this compound) to a plant sample at the beginning of the extraction process. The labeled standard is chemically identical to its endogenous counterpart (trans-Zeatin O-glucoside) and therefore behaves identically during extraction, purification, and chromatography. However, due to its higher mass from the deuterium atoms, it can be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, researchers can accurately calculate the initial concentration of the endogenous cytokinin in the sample. This method effectively corrects for any loss of the analyte during sample preparation, thereby minimizing the interference from the sample matrix and ensuring high accuracy and precision in quantification. This technique has been instrumental in analyzing cytokinin levels in various plant tissues and fluids. nih.govmdpi.com

Tracing Cytokinin Transport and Translocation Pathways

Understanding how cytokinins move within a plant is key to deciphering their role in coordinating growth and development between different organs, such as between the roots and the shoots. nih.gov Stable isotope-labeled cytokinins like this compound serve as powerful tracers to follow these transport pathways.

When a labeled cytokinin is applied to a specific part of a plant (e.g., the roots), its movement to other parts (e.g., the shoot via the xylem) can be tracked over time. By taking samples from different tissues and analyzing them with mass spectrometry, researchers can detect the presence of the deuterium-labeled compound, confirming its translocation. These tracer experiments have been fundamental in establishing the roles of different cytokinin forms in long-distance signaling.

Cytokinins are known to function as long-distance signals, for example, moving from the root, where they are primarily synthesized, to the shoot to regulate branching and other developmental processes. nih.govnih.gov Tracer studies using labeled compounds are essential to investigate these mechanisms. Early work with radioactively labeled cytokinins provided the first evidence for this transport. nih.gov More recent studies utilize stable isotope labeling to confirm and quantify this movement. By applying a labeled cytokinin to the roots, its appearance in the shoot provides direct evidence of root-to-shoot signaling. These experiments help to build a comprehensive model of how plants coordinate development between distant organs. nih.gov

Xylem sap is a primary conduit for the long-distance transport of root-derived cytokinins to the aerial parts of the plant. nih.gov Analyzing the composition and concentration of cytokinins in xylem sap is therefore crucial. To achieve accurate quantification, deuterium-labeled internal standards are added to the collected sap before analysis by LC-MS/MS. nih.gov Research on pea and Arabidopsis mutants with altered branching phenotypes has shown that the levels of major cytokinins, such as zeatin and zeatin riboside, are significantly reduced in the xylem sap compared to wild-type plants. nih.gov The use of labeled standards was critical in these studies to obtain reliable quantitative data on these low-concentration hormones. O-glucosides are also recognized as potential transport forms of zeatin found in xylem sap. nih.gov

Table 1: Predominant Cytokinins Detected in Wild-Type Arabidopsis Xylem Sap

| Cytokinin Compound | Common Abbreviation | Role in Transport |

| trans-Zeatin riboside | tZR | Major transport form nih.gov |

| Isopentenyl adenosine (B11128) | iPR | Transport form nih.gov |

| trans-Zeatin | tZ | Active form, also transported nih.gov |

| trans-Zeatin O-glucoside | tZOG | Potential storage and transport form nih.gov |

Elucidation of Cytokinin Metabolic Pathways and Kinetics

Cytokinin activity in plants is tightly controlled through a complex network of metabolic processes, including biosynthesis, interconversion between different forms, and degradation. researchgate.net Stable isotope labeling, often referred to as in vivo labeling, is a powerful technique for studying these metabolic pathways and their kinetics. mdpi.comnih.gov In these experiments, plants or cell cultures are supplied with a labeled precursor, and the incorporation of the label into various cytokinin metabolites is monitored over time. biorxiv.org

Cytokinins exist in various forms, including free bases (the most active form), ribosides, nucleotides, and glucosides. nih.govmdpi.com The conversion between these forms is a key mechanism for regulating cytokinin activity. For instance, glucosylation, the attachment of a glucose molecule, is generally considered a deactivation step. frontiersin.org O-glucosides, like trans-Zeatin O-glucoside, are thought to be stable storage forms that can be reconverted to the active free base by the enzyme β-glucosidase. mdpi.comnih.gov

Tracer experiments using labeled compounds like this compound allow researchers to follow these interconversions directly. For example, studies in rice have shown that exogenously supplied cis-zeatin (B600781) riboside is predominantly metabolized to its O-glucoside, whereas trans-zeatin is converted to nucleotides. nih.govnih.gov This indicates distinct metabolic fates for different isomers. Similarly, research in maize has identified enzymes that preferentially catalyze the O-glucosylation of cis-zeatin over trans-zeatin, highlighting the specificity of these metabolic pathways. nih.gov

Table 2: Example of Differential Metabolism of Zeatin Isomers in Maize

| Substrate | Relative Conversion to O-glucoside |

| cis-Zeatin | 44% |

| trans-Zeatin | 4% |

| Data illustrates the higher efficiency of O-glucosylation for the cis- isomer compared to the trans- isomer under specific assay conditions. nih.gov |

The irreversible degradation of cytokinins is primarily carried out by the enzyme cytokinin oxidase/dehydrogenase (CKX), which cleaves the N6-side chain of active cytokinins like trans-zeatin. researchgate.netfrontiersin.org Cytokinin glucosides, however, are often resistant to CKX action. nih.gov The stability of O-glucosides makes them important storage forms.

The reverse process, de-conjugation, is the removal of the glucose moiety from a glucoside to release the active cytokinin. This reaction is catalyzed by β-glucosidases. nih.gov By supplying this compound to a plant system, researchers can measure its rate of disappearance and the rate of appearance of labeled trans-Zeatin-D5. This allows for the calculation of the de-conjugation rate, providing insight into how quickly these storage forms can be reactivated. This kinetic analysis is crucial for developing mathematical models of cytokinin metabolism and understanding how plants maintain hormonal homeostasis. f1000research.com

Analysis of Degradation and De-conjugation Kinetics

Enzymatic Hydrolysis by β-Glucosidases and Specificity

Cytokinin O-glucosides, such as trans-Zeatin O-glucoside (tZOG), are considered inactive storage forms of the hormone because they can be converted back into active cytokinins. oup.com This reactivation is catalyzed by enzymes known as β-glucosidases (EC 3.2.1.21), which hydrolyze the glycosidic bond to release the active cytokinin base. nih.govresearchgate.net This process allows the plant to quickly increase the concentration of active cytokinins in response to specific developmental or environmental signals.

The specificity of these enzymes can vary. For instance, the Zm-p60.1 enzyme, first isolated from maize, has been shown to hydrolyze cytokinin O-glucosides effectively. nih.gov While its activity on N-glucosides is significantly lower, its efficiency with O-glucosides highlights a key mechanism for regulating cytokinin activity. nih.gov In rice, enzymes known as cis-Zeatin-O-glucosyltransferases (cZOGTs) have been identified that preferentially catalyze the O-glucosylation of cis-zeatin over trans-zeatin, indicating that specific enzymes manage the conjugation of different cytokinin isomers. frontiersin.org The hydrolysis of these glucosides is a critical step in releasing the active hormone.

Mechanisms of O-Glucoside Conversion to Biologically Active Forms

The primary mechanism for converting cytokinin O-glucosides into their biologically active forms is enzymatic hydrolysis by β-glucosidases. oup.comnih.gov This reaction cleaves the O-glycosidic bond, separating the glucose moiety from the trans-Zeatin molecule. The release of the free base, trans-Zeatin, restores its ability to bind to cytokinin receptors and initiate downstream signaling pathways that regulate various aspects of plant growth and development, such as cell division and differentiation. mdpi.com This conversion from an inactive, stored form to an active hormone is a crucial element of cytokinin homeostasis, enabling the plant to modulate its developmental processes precisely. oup.com

Dynamics of Cytokinin Glucoside Accumulation and Distribution in Plant Tissues

The accumulation and distribution of cytokinin glucosides, including trans-Zeatin O-glucoside (tZOG), are dynamically regulated throughout the plant's life cycle and in response to various stimuli. Research in Arabidopsis thaliana has shown that while N-glucosides accumulate continuously, there is a sharp peak in the concentration of O- and N-glucosides during senescence. nih.govfrontiersin.org This increase is particularly noted for tZOG, which accumulates specifically in senescent leaves. nih.govfrontiersin.org A similar trend of glucoside accumulation is observed when cytokinins are applied exogenously. nih.gov

Cytokinin glucosides are also found in the xylem sap, suggesting they may serve as transport forms of the hormone within the plant. nih.gov Their distribution is not uniform; for example, in maize, O-glucosides of cis-zeatin and its riboside are present in all tissues but are found at very high levels in immature kernels. nih.gov This tissue-specific accumulation points to distinct roles for cytokinin storage and regulation in different parts of the plant.

Studies on Cytokinin Homeostasis Regulation

Cytokinin homeostasis is a tightly controlled process that ensures the appropriate levels of active hormones are available to meet developmental and environmental needs. frontiersin.org A key mechanism in this regulation is the conjugation of active cytokinins to sugar molecules, a reaction catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). nih.govnih.gov This glycosylation deactivates the cytokinin molecule, effectively removing it from the active pool. frontiersin.org

Investigating the Physiological Roles of Cytokinin-Specific Glycosyltransferases (UGTs)

UGTs are a large and diverse family of enzymes that transfer a glycosyl group from a nucleotide sugar donor to a substrate, such as a plant hormone. researchgate.net In Arabidopsis, several UGTs have been identified with activity towards cytokinins, playing a crucial role in balancing hormone levels. nih.gov Specifically, UGT76C1, UGT76C2, and UGT85A1 are known to deactivate cytokinins in vivo. nih.govfrontiersin.org These enzymes possess different physiological roles, contributing to a fine-tuning mechanism that controls active cytokinin levels within the cytosol. nih.gov By converting active cytokinins into O- or N-glucosides, UGTs regulate processes ranging from leaf senescence to stress responses. nih.govmdpi.com

Functional Analysis of UGT Loss-of-Function Mutants

To elucidate the specific roles of cytokinin-specific UGTs, researchers have analyzed loss-of-function mutants. In Arabidopsis, studies on these mutants have provided significant insights into cytokinin regulation.

ugt76c1: This mutant shows some specificity towards cis-Zeatin. nih.govfrontiersin.org

ugt76c2: The ugt76c2 mutant exhibits extremely diminished levels of cytokinin N-glucosides. nih.govfrontiersin.org Interestingly, the concentration of O-glucosides, such as tZOG, was found to be increased in this mutant compared to the wild type. oup.com

ugt85a1-1: In the ugt85a1-1 mutant, a broader range of cytokinin glucosides, including tZOG, was decreased. nih.govfrontiersin.orgnih.gov While these mutants did not show an altered phenotype under standard growth conditions, experiments on detached leaves revealed reduced chlorophyll (B73375) degradation and increased anthocyanin accumulation, suggesting a role for UGT85A1 in senescence. nih.gov

Analysis of these mutants reveals that a disruption in cytokinin glucosylation often leads to an activation of the cytokinin degradation pathway as a compensatory mechanism to maintain homeostasis. nih.govfrontiersin.org

| Mutant | Affected Cytokinin Glucosides | Observed Phenotype/Effect |

|---|---|---|

| ugt76c1 | Shows some specificity toward cis-Zeatin. nih.govfrontiersin.org | Contributes to overall cytokinin homeostasis. |

| ugt76c2 | Extremely diminished levels of N-glucosides; increased levels of O-glucosides. oup.comnih.govfrontiersin.org | Highlights a primary role in N-glucosylation. |

| ugt85a1-1 | Decreased levels of a broad range of glucosides, including tZOG. nih.govfrontiersin.org | Reduced chlorophyll degradation and increased anthocyanin in detached leaves, linking it to senescence. nih.gov |

Gene Expression Profiling of UGTs

Gene expression studies have revealed that cytokinin-specific UGTs are regulated by developmental cues and hormonal signals. In Arabidopsis, the expression profiles of UGTs involved in cytokinin homeostasis show distinct patterns.

UGT85A1: This gene is specifically expressed in senescent leaves, which correlates with the observed accumulation of cytokinin glucosides during this developmental stage. nih.govfrontiersin.orgnih.gov

UGT76C2: In contrast, the expression of UGT76C2 is rapidly and strongly activated in response to the exogenous application of cytokinin. nih.govfrontiersin.orgnih.gov

This differential expression suggests that UGTs play specialized roles in managing cytokinin levels. UGT85A1 appears to be involved in the long-term deactivation of cytokinins during developmental processes like aging, while UGT76C2 acts as a rapid response mechanism to buffer against excess cytokinin. nih.govfrontiersin.org

| Gene | Expression Pattern | Inferred Role |

|---|---|---|

| UGT85A1 | Specifically expressed in senescent leaves. nih.govfrontiersin.org | Developmental regulation of cytokinin levels, particularly during aging. |

| UGT76C2 | Rapidly activated by exogenous cytokinin application. nih.govfrontiersin.org | Rapid homeostatic response to buffer excess active cytokinin. |

Regulatory Mechanisms of Cytokinin Levels in Response to Environmental Stimuli

Cytokinins are a class of phytohormones that play a central role in regulating plant growth, development, and responses to environmental cues. frontiersin.org The levels of active cytokinins are tightly controlled through biosynthesis, degradation, and conjugation, including the formation of glucosides like trans-Zeatin O-glucoside. These conjugated forms are generally considered inactive and serve as storage or transport forms, contributing to the homeostasis of active cytokinins under changing environmental conditions.

Abiotic stresses such as high salinity and variable nutrient availability significantly impact cytokinin homeostasis. nih.gov Plants modulate their cytokinin levels to cope with these challenges, and the formation of cytokinin glucosides is a key part of this response.

Table 1: Effect of Abiotic Stress on Cytokinin-Related Gene Expression

| Plant Species | Target Gene | Stress Condition | Genetic Approach | Outcome |

|---|---|---|---|---|

| Solanum lycopersicum | SlIPT3 | Salt Stress | 35S:SlIPT3 | Improved tolerance to salinity |

| Arabidopsis thaliana | AtIPT8 | Salt Stress | Overexpression | Decreased survival rate |

| Arabidopsis thaliana | AHK1 | Salt and Drought | Loss-of-function | Positive regulator of stress response |

| Arabidopsis thaliana | ahk2, ahk3 | Salt and Drought | Loss-of-function | Increased tolerance |

This table summarizes findings on how genetic modification of cytokinin biosynthesis and signaling pathways affects abiotic stress tolerance. Data sourced from various studies. nih.govmdpi.com

The regulation of cytokinin levels is intricately connected with other phytohormone signaling pathways, creating a complex network that governs plant responses to environmental stimuli. A significant antagonist in this network is Abscisic Acid (ABA), a hormone primarily associated with stress responses.

Research in rice has shown that the biosynthesis of trans-zeatin-type cytokinins is negatively regulated by ABA. nih.govnih.gov During abiotic stress conditions like drought, ABA levels rise, promoting stomatal closure and other protective measures. This increase in ABA concurrently suppresses the production of trans-zeatin, thereby slowing down growth processes such as cell division and shoot development that are promoted by cytokinins. The glucosylation of trans-zeatin into trans-Zeatin O-glucoside can be seen as part of this interplay, providing a mechanism to rapidly inactivate and store cytokinins when stress signals, mediated by ABA, become dominant. This hormonal crosstalk ensures that the plant prioritizes survival over growth in adverse conditions.

Cytokinin levels are also modulated in response to interactions with other organisms, including pathogens. These interactions can lead to significant changes in cytokinin profiles, affecting the outcome of the host-pathogen relationship. Cytokinins have been shown to modulate defense responses against various pathogens. nih.gov

For example, infection of oilseed rape (Brassica napus) by the hemi-biotrophic fungus Leptosphaeria maculans leads to a significant modification of the cytokinin content in the infected tissues. nih.gov Studies have shown that with the progression of the infection, the levels of most cytokinin forms increase, with a particularly high increase observed for cis-zeatin derivatives. nih.gov In other interactions, increased levels of highly active cytokinins like trans-zeatin have been found to induce resistance against biotrophic and hemibiotrophic pathogens. nih.gov The conversion of trans-zeatin to its O-glucoside derivative can play a role in this modulation, helping to control the local concentration of the active hormone at the site of infection and fine-tuning the plant's defense response.

Spatial and Temporal Distribution of Cytokinin Glucosides across Plant Organs and Tissues

The distribution of cytokinin glucosides, including trans-Zeatin O-glucoside, is highly regulated, varying significantly across different plant organs, tissues, and developmental stages. This precise localization is critical for their function as stable, inactive storage forms.

Studies in developing maize (Zea mays) caryopses have provided detailed insights into this spatial and temporal distribution. During the early stages after fertilization, the highest concentrations of cytokinins are found in the filial endosperm and embryo, with zeatin-9-glucoside being predominant in the embryo at 12 days after pollination. nih.govovid.com This suggests a role for cytokinin glucosides as a stable source of active cytokinins during embryogenesis and seed development.

In Arabidopsis thaliana, the dynamics of trans-zeatin forms have been mapped during leaf development. As the leaf transitions from cell proliferation to cell expansion, the levels of different cytokinin forms change. Specifically, trans-Zeatin-O-glucoside (tZOG) concentrations fluctuate, indicating its role in maintaining cytokinin homeostasis during organ development. researchgate.net Similarly, a progressive accumulation of cytokinin N-glucosides has been observed in both leaves and roots throughout the lifespan of Arabidopsis, highlighting their role as long-term storage forms. researchgate.netnih.gov

Long-distance transport also plays a role in the distribution of cytokinins. The primary transport forms in the xylem are trans-zeatin and its riboside, moving from the roots to the shoots, while the phloem sap mainly contains isopentenyladenine- and cis-zeatin-type cytokinins. frontiersin.org The conversion to glucosides can occur in target tissues to regulate local activity.

Table 2: Concentration of trans-Zeatin Forms During Arabidopsis Leaf 3 Development

| Days After Sowing | tZ (pmol/g FW) | tZR (pmol/g FW) | tZRMP (pmol/g FW) | tZOG (pmol/g FW) | tZ9G (pmol/g FW) |

|---|---|---|---|---|---|

| 8 | 1.12 | 0.88 | 1.45 | 1.15 | 0.35 |

| 10 | 1.05 | 0.95 | 1.20 | 1.55 | 0.40 |

| 12 | 0.85 | 0.70 | 0.90 | 1.80 | 0.55 |

| 14 | 0.60 | 0.50 | 0.60 | 1.95 | 0.70 |

| 16 | 0.40 | 0.35 | 0.40 | 2.10 | 0.85 |

This table shows the changing levels of various trans-zeatin (tZ) forms, including trans-zeatin-O-glucoside (tZOG), during the development of an Arabidopsis leaf. FW stands for fresh weight. Data adapted from research findings. researchgate.net

Advanced Analytical Methodologies for Cytokinin Profiling Utilizing Trans Zeatin D5 O Glucoside

Comprehensive Sample Preparation Protocols for Phytohormone Extraction

Effective sample preparation is a critical first step to ensure the accurate and sensitive detection of cytokinins. The primary goals are to efficiently extract the target analytes from the complex plant matrix, remove interfering substances, and concentrate the sample for analysis.

Optimized Tissue Homogenization and Extraction Procedures (e.g., Acidic Methanol-Water)

The initial step in phytohormone extraction involves the homogenization of plant tissue to disrupt cell walls and release the internal contents. To prevent enzymatic degradation of the target analytes, this is typically performed with frozen tissue in liquid nitrogen.

A widely adopted and effective extraction solvent is an acidic methanol-water mixture. A common composition is a solution of methanol, water, and formic acid (e.g., 15:4:1, v/v/v). researchgate.net The methanol serves to precipitate proteins and disrupt cellular membranes, while the water aids in the solubilization of polar cytokinins. The acidic component, such as formic acid, helps to improve the extraction efficiency of cytokinins, which are weak bases, by keeping them in their protonated, more soluble form. Deuterated internal standards, including trans-Zeatin-D5 (B15142293) O-glucoside, are added at the beginning of the extraction process to account for any losses during subsequent steps. nih.gov

The homogenization is followed by an overnight incubation at a low temperature (e.g., -20°C) to allow for thorough extraction. nih.gov After centrifugation to pellet cellular debris, the supernatant containing the extracted phytohormones is collected for further purification. nih.gov

Solid Phase Extraction (SPE) Techniques for Sample Purification (e.g., Mixed-Mode Columns)

Following extraction, the crude extract contains a multitude of compounds that can interfere with the final analysis. Solid Phase Extraction (SPE) is a powerful technique for purifying and concentrating the cytokinin fraction. Mixed-mode SPE columns, which possess both reversed-phase and ion-exchange properties, are particularly effective for cytokinin purification. sielc.com

For instance, Oasis MCX columns, which have both C18 (reversed-phase) and cation-exchange functionalities, are frequently used. mdpi.com The purification protocol typically involves the following steps:

Column Conditioning: The SPE column is first conditioned with methanol and then equilibrated with the extraction buffer or an acidic solution. nih.gov

Sample Loading: The acidified plant extract is loaded onto the column.

Washing: The column is washed with an acidic solution (e.g., 1 M formic acid) to remove neutral and acidic interfering compounds. researchgate.net A subsequent wash with methanol can be used to elute less polar interfering substances. researchgate.net

Elution: The cytokinins, which are retained on the column by both hydrophobic and cation-exchange interactions, are then eluted with a basic methanolic solution, such as 0.35 N ammonium hydroxide in 60% methanol. nih.govresearchgate.net This neutralizes the charge on the cytokinins, disrupting the ion-exchange interaction and allowing for their elution.

This two-pronged retention mechanism provides a high degree of selectivity for cytokinins, resulting in a significantly cleaner sample.

Protocols for Sample Evaporation and Reconstitution for Mass Spectrometry Analysis

After elution from the SPE column, the solvent is typically evaporated to dryness under a stream of nitrogen. nih.gov This step concentrates the analytes and allows for the solvent to be exchanged for one that is compatible with the subsequent mass spectrometry analysis.

The dried residue is then reconstituted in a small volume of a solvent suitable for injection into the liquid chromatography-mass spectrometry (LC-MS) system. A common reconstitution solvent is a low-concentration acidic solution, such as 0.1% acetic acid or formic acid in water or a mixture of water and acetonitrile (B52724). nih.gov This ensures that the analytes are dissolved and in the correct ionic state for optimal chromatographic separation and ionization in the mass spectrometer. Sonication can be employed to aid in the complete dissolution of the sample. nih.gov

High-Resolution Chromatographic Separations

The separation of the complex mixture of cytokinins present in a plant extract is a challenging analytical task. High-resolution chromatographic techniques are essential to separate isomeric and isobaric compounds, ensuring their accurate identification and quantification.

Method Development for Reversed-Phase Liquid Chromatography (RP-LC) for Cytokinin Separation

Reversed-phase liquid chromatography (RP-LC) is the most common chromatographic technique used for cytokinin analysis. In RP-LC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.

Method development for cytokinin separation by RP-LC involves the optimization of several parameters:

Column Chemistry: C18 columns are widely used and provide good retention and separation for a broad range of cytokinins.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency) and an organic modifier (usually acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is employed to separate compounds with a wide range of polarities.

Flow Rate and Column Temperature: These parameters are optimized to achieve the best balance between separation efficiency and analysis time.

A typical gradient might start with a low percentage of organic solvent to retain the polar cytokinin glucosides and gradually increase to elute the less polar cytokinin bases.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Application of Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

For highly polar cytokinins, such as the O-glucosides, RP-LC may not provide sufficient retention, leading to their elution near the solvent front and poor separation from other polar matrix components. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.

HILIC utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or amine functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of an aqueous component. In HILIC, a water-rich layer is formed on the surface of the polar stationary phase, and analyte retention is based on partitioning between this aqueous layer and the bulk organic mobile phase. Polar analytes are more strongly retained.

The use of HILIC for cytokinin analysis offers several advantages:

Enhanced Retention of Polar Compounds: HILIC provides excellent retention for polar compounds like cytokinin glucosides, leading to better separation and resolution.

Improved Ionization Efficiency: The high organic content of the mobile phase in HILIC can enhance the desolvation process in the electrospray ionization (ESI) source of the mass spectrometer, leading to increased sensitivity for some analytes.

A typical HILIC method for the separation of polar cytokinins might employ a silica-based column with a mobile phase gradient starting with a high percentage of acetonitrile and gradually increasing the aqueous component.

| Parameter | Condition |

| Column | Silica-based (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% A to 60% A over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

The combination of optimized sample preparation techniques, utilizing isotopically labeled standards like trans-Zeatin-D5 O-glucoside, with high-resolution chromatographic separations by RP-LC and HILIC, coupled with sensitive detection by tandem mass spectrometry, provides a robust and reliable platform for the comprehensive profiling of cytokinins in plant tissues.

Strategies for Optimizing Chromatographic Conditions for Isomeric Separation

The separation of cytokinin isomers, such as the cis- and trans- forms of zeatin and its conjugates, is critical because they can exhibit vastly different biological activities. researchgate.net Ultra-High-Performance Liquid Chromatography (UPLC) is a preferred technique for its high resolution and speed. researchgate.netnih.gov The optimization of this separation is a multi-faceted process.

Stationary Phase Chemistry: The choice of the column's stationary phase is paramount. Reversed-phase columns, particularly those with a C18 stationary phase, are widely used for cytokinin analysis due to their ability to separate compounds based on hydrophobicity. researchgate.netresearchgate.netresearchgate.net The specific chemistry of the C18 phase, including end-capping and particle size, influences the separation efficiency.

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous solvent (often with an acid additive like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile, is adjusted to fine-tune the separation. rjptonline.orglongdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to resolve the full spectrum of cytokinin metabolites, from polar nucleotides to less polar bases, within a single analytical run. mdpi.comresearchgate.net The pH of the mobile phase is another critical parameter that can be adjusted to alter the retention times of different cytokinin isomers. researchgate.net

Temperature and Flow Rate: Column temperature and mobile phase flow rate are optimized to achieve the best balance between resolution and analysis time. longdom.org Higher temperatures can decrease the viscosity of the mobile phase, potentially improving separation efficiency, while the flow rate must be carefully controlled to ensure sufficient interaction between the analytes and the stationary phase. mdpi.com

Throughout method development, this compound serves as an essential internal standard. Because its chemical structure is nearly identical to the endogenous compound, it co-elutes or elutes very closely with the unlabeled trans-Zeatin (B1683218) O-glucoside. This allows it to be used as a benchmark for retention time, ensuring run-to-run stability and confirming that chromatographic conditions are optimal for the separation of this class of cytokinin glucosides.

Quantitative Mass Spectrometry Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the gold standard for cytokinin analysis due to its unparalleled sensitivity and selectivity. nih.govnih.gov The use of deuterated internal standards like this compound is central to achieving accurate quantification through the isotope dilution method. researchgate.netnih.gov

For quantifying known cytokinins at very low concentrations, triple quadrupole mass spectrometry is the instrument of choice. researchgate.net This technique operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive method. nih.govmetwarebio.com In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule of the target cytokinin), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific fragment, or product ion, for detection. This precursor-to-product ion transition is a unique signature for the target molecule.

The role of this compound is to enable accurate quantification. A unique MRM transition is established for the endogenous analyte (trans-Zeatin O-glucoside) and a separate one for the D5-labeled internal standard. The five deuterium (B1214612) atoms on the standard increase its mass, resulting in a distinct precursor ion mass while often producing a product ion similar to the unlabeled analyte. The instrument measures the signal intensity ratio of the endogenous compound to the known concentration of the spiked internal standard. researchgate.net This ratio corrects for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the ion signal, thus ensuring high accuracy. lcms.cz

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| trans-Zeatin O-glucoside | 382.2 | 220.1 | Positive |

| This compound | 387.2 | 225.1 | Positive |

This table presents hypothetical yet typical MRM transitions for targeted analysis. Actual values are determined empirically during method optimization.

High-Resolution Mass Spectrometry, utilizing analyzers such as Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically with an error of less than 5 ppm). thermofisher.commeasurlabs.comsannova.net This capability allows for the determination of a molecule's elemental formula, making HRMS a powerful tool for identifying both known and unknown metabolites in complex plant extracts. researchgate.netresearchgate.net

In untargeted metabolomics, HRMS is used in full-scan mode to capture all ions within a sample. When a feature is detected with a mass corresponding to a potential cytokinin, its identity must be confirmed. Here, this compound is invaluable. Its known elemental composition and precise mass, shifted by the five deuterium atoms, provide a confident reference point. By comparing the accurate mass, retention time, and fragmentation spectrum (acquired through data-dependent MS/MS scans) of a putative endogenous cytokinin with those of the co-eluting D5-labeled standard, researchers can unambiguously confirm its identity. nih.gov HRMS can also be used in a targeted fashion, such as Parallel Reaction Monitoring (PRM), which offers high sensitivity comparable to QqQ instruments but with the added benefit of high-resolution product ion scans for greater specificity. nih.govacs.org

Modern mass spectrometry platforms offer sophisticated data acquisition strategies to maximize the information obtained from a single analysis. Data-Dependent Acquisition (DDA) triggers MS/MS fragmentation scans on the most abundant ions detected in a full scan, which is useful for structural elucidation. nih.govnih.gov In contrast, Data-Independent Acquisition (DIA) fragments all ions within specified mass-to-charge windows, providing a comprehensive digital map of all fragment ions in the sample. semanticscholar.orgresearchgate.net

Regardless of the acquisition strategy, the data processing stage is critical, and stable isotope-labeled standards are essential for ensuring data quality. Data processing software uses the signal of this compound, which is added at a constant, known concentration to all samples, for several key functions:

Automated Peak Integration: The software identifies the peaks for both the endogenous cytokinin and its D5-labeled standard based on their specific mass and retention time.

Data Normalization: The signal intensity of the internal standard is used to normalize the signal of the endogenous analyte. This corrects for variations introduced during sample extraction, purification, and injection, as well as for instrument signal drift over time. lcms.cz This normalization is crucial for making accurate comparisons of cytokinin levels between different biological samples.

Quality Control: A consistent and strong signal from this compound across a batch of samples provides confidence in the stability and reproducibility of the entire analytical workflow, from sample preparation to LC-MS analysis. Any significant deviation in the standard's signal can flag a particular sample for re-analysis.

Conclusion and Future Research Directions

Summary of Key Research Contributions Enabled by trans-Zeatin-D5 (B15142293) O-Glucoside

The primary contribution of trans-Zeatin-D5 O-glucoside lies in its function as an internal standard for the precise measurement of its endogenous, unlabeled counterpart, trans-Zeatin (B1683218) O-glucoside, in plant tissues. The use of stable isotope-labeled standards is a cornerstone of modern quantitative mass spectrometry, enabling researchers to overcome challenges inherent in analyzing complex biological matrices. frontiersin.orglcms.czresearchgate.net

Key contributions include:

Enhanced Accuracy and Precision: In quantitative phytohormone analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), significant variability can arise during sample extraction, purification, and the ionization process within the mass spectrometer. frontiersin.orgnih.gov By adding a known quantity of this compound at the beginning of the extraction process, researchers can accurately account for the loss of the target analyte at each step. nih.govresearchgate.net The deuterated standard co-elutes with the natural compound but is distinguishable by its higher mass, allowing for ratiometric quantification that corrects for both sample loss and matrix-induced ion suppression or enhancement. lcms.czresearchgate.net

Understanding Cytokinin Homeostasis: Cytokinins exist in various forms, including active bases (like trans-Zeatin), transport forms (ribosides), and inactive storage or conjugated forms (glucosides). nih.govnih.gov Trans-Zeatin O-glucosides are generally considered stable, inactive storage forms that are resistant to degradation by cytokinin oxidase/dehydrogenase enzymes. nih.gov The ability to accurately quantify these O-glucosides using this compound as a standard has allowed scientists to build more complete models of cytokinin homeostasis, clarifying the balance between active, inactive, and transport pools within the plant.

Metabolic and Transport Studies: Precise measurement of trans-Zeatin O-glucoside has been crucial for elucidating the metabolic pathways of cytokinins. It allows researchers to study the dynamics of cytokinin conjugation (glucosylation) and deconjugation under different developmental stages or environmental conditions. As O-glucosides are also found in xylem sap, their accurate quantification supports research into the long-distance transport of cytokinins throughout the plant. nih.gov

The following table summarizes the roles of different forms of zeatin, the study of which is enhanced by the use of labeled standards.

| Compound Form | General Function | Role in Research |

| trans-Zeatin (tZ) | Active cytokinin base, promotes cell division and growth. mdpi.com | Primary target of study for cytokinin signaling and physiological effects. |

| trans-Zeatin Riboside (tZR) | Transport form, with some biological activity. nih.gov | Studied to understand cytokinin movement and distribution within the plant. |

| trans-Zeatin O-glucoside (tZOG) | Inactive storage form, resistant to degradation. nih.govnih.gov | Quantified to understand cytokinin homeostasis, metabolism, and inactivation pathways. |

| trans-Zeatin N-glucoside (tZNG) | Considered irreversibly inactivated forms. nih.govfrontiersin.org | Research investigates their potential for transport and questions their irreversible nature. frontiersin.org |

Emerging Research Avenues in Cytokinin Biology and Metabolism

The ability to reliably quantify cytokinin conjugates opens up several exciting avenues for future research. The focus is shifting from static measurements to understanding the dynamic regulation and specific functions of these molecules in plant development and environmental response.

Spatio-Temporal Dynamics: Future studies will likely focus on mapping the precise location and concentration of different cytokinin forms, including O-glucosides, at the tissue and even single-cell level. This high-resolution mapping will help unravel how gradients of active and storage cytokinins are established and maintained to control specific developmental processes, such as meristem activity. nih.gov

Role of Conjugation in Stress Response: There is growing interest in how plants modulate cytokinin levels to respond to biotic and abiotic stress. Accurate quantification of O-glucosides will be essential to determine whether the rapid conversion of active cytokinins to storage forms is a key mechanism for growth regulation under adverse conditions.

Re-evaluating the Role of Glucosides: While N-glucosides were long considered irreversibly inactive, recent studies have shown they can be metabolized back to active forms, challenging long-held assumptions. frontiersin.org This raises questions about the true biological role of O-glucosides. While primarily storage forms, future research may explore whether they have unique signaling functions or if their deconjugation is more dynamic and regulated than previously thought.

Potential for Further Methodological Advancements in Phytohormone Analysis

The foundation provided by isotopically labeled standards like this compound allows for continued innovation in analytical chemistry.

Increased Sensitivity and Throughput: Ongoing improvements in mass spectrometry instrumentation offer ever-increasing sensitivity. lcms.cz This will enable the quantification of phytohormones from smaller and more specific sample types, such as laser-microdissected tissues or even single cells, providing unprecedented spatial resolution for metabolic studies.

Stable Isotope Labeling Kinetics (SILK): Building on quantitative methods, kinetic studies using precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) can trace the movement of atoms through metabolic pathways in real-time. plos.org In such experiments, deuterated standards like this compound are essential for accurately quantifying the newly synthesized, labeled compounds alongside the pre-existing unlabeled pools. This approach can reveal the turnover rates of different cytokinin forms, providing a dynamic view of their metabolism.

Comprehensive Phytohormone Profiling: The development of analytical methods capable of measuring all major classes of phytohormones and their key metabolites in a single chromatographic run is a major goal. researchgate.net This requires the availability of a comprehensive library of isotopically labeled internal standards, of which this compound is a crucial component for the cytokinin class. Such methods will be invaluable for systems biology approaches aimed at understanding the entire hormonal regulatory network.

Method Standardization and Validation: To ensure that data generated across different laboratories and studies are comparable, there is a critical need for fully validated analytical methods. frontiersin.orgresearchgate.net The use of well-characterized internal standards is a prerequisite for this validation, ensuring high standards of accuracy, precision, and reproducibility in the field of phytohormone analysis. researchgate.net

Q & A

Q. Methodological Answer :

- Structural Elucidation :

- Purity Assessment :

- HPLC-UV/RI : Use a hydrophilic interaction liquid chromatography (HILIC) column with isocratic elution to resolve polar impurities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

Discrepancies often arise from variability in experimental models or compound stability. Mitigate via:

Standardized Bioassays : Use Arabidopsis thaliana mutants (e.g., cre1 cytokinin receptor mutants) to isolate compound-specific effects from endogenous hormone interference .

Stability Profiling : Conduct time-course LC-MS analyses under assay conditions (e.g., light, temperature) to quantify degradation products .

Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, weighting results by methodological rigor (e.g., sample size, controls) .

Advanced: What experimental designs are suitable for elucidating the metabolic fate of this compound in plant systems?

Q. Methodological Answer :

Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track uptake and translocation using autoradiography or scintillation counting .

Enzymatic Hydrolysis Assays : Incubate with β-glucosidases (e.g., from Aspergillus niger) to quantify release of free trans-zeatin-D5, monitored via UPLC-MS/MS .

Compartmental Modeling : Use kinetic data to construct mathematical models predicting metabolite distribution in tissues (e.g., roots vs. shoots) .

Basic: How should researchers assess the stability of this compound under varying storage and experimental conditions?

Q. Methodological Answer :

- Stress Testing :

- Solution Stability : Test in buffers (pH 3–9) to identify optimal handling conditions .

Advanced: What strategies can differentiate the biological activity of this compound from its non-deuterated analog?

Q. Methodological Answer :

Isotope Effect Studies : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) in enzymatic assays using deuterated vs. non-deuterated forms .

Metabolic Flux Analysis : Use ¹³C-labeled glucose to trace isotope redistribution in plant tissues via GC-MS .

Molecular Dynamics Simulations : Model hydrogen/deuterium interactions with cytokinin receptors (e.g., AHK3) to predict binding affinity changes .

Advanced: How can glycosylation impact the bioavailability and transport mechanisms of this compound?

Q. Methodological Answer :

Membrane Permeability Assays : Use Caco-2 cell monolayers or artificial lipid bilayers to quantify passive diffusion vs. active transport .

Phloem Loading Studies : Employ aphid stylectomy to collect phloem sap and measure glucoside concentrations via nano-LC-MS .

Comparative Genomics : Identify glycoside-specific transporters (e.g., SWEET family) in plant genomes using homology-based cloning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.